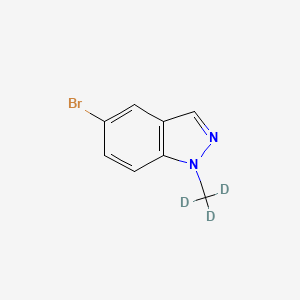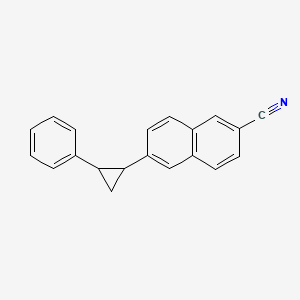
6-(2-Phenylcyclopropyl)naphthalene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Phenylcyclopropyl)naphthalene-2-carbonitrile is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a phenylcyclopropyl group attached to the naphthalene ring, along with a carbonitrile group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Phenylcyclopropyl)naphthalene-2-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Phenylcyclopropyl)naphthalene-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups onto the naphthalene ring.
Applications De Recherche Scientifique
6-(2-Phenylcyclopropyl)naphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical intermediates .
Mécanisme D'action
The mechanism of action of 6-(2-Phenylcyclopropyl)naphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarbonitrile: A simpler analog with a carbonitrile group at the second position of the naphthalene ring.
2-Cyanonaphthalene: Another analog with a similar structure but lacking the phenylcyclopropyl group.
Uniqueness
6-(2-Phenylcyclopropyl)naphthalene-2-carbonitrile is unique due to the presence of the phenylcyclopropyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
823236-39-1 |
|---|---|
Formule moléculaire |
C20H15N |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C20H15N/c21-13-14-6-7-17-11-18(9-8-16(17)10-14)20-12-19(20)15-4-2-1-3-5-15/h1-11,19-20H,12H2 |
Clé InChI |
NNBGAVVKGYYPMC-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C2=CC3=C(C=C2)C=C(C=C3)C#N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13919776.png)
![8-[(E)-2-methoxyethenyl]quinoline](/img/structure/B13919813.png)


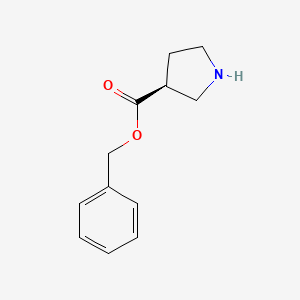
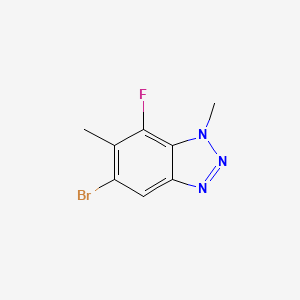
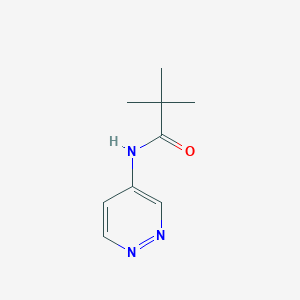

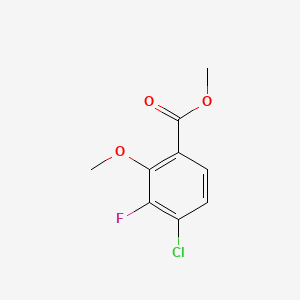
![(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919856.png)

